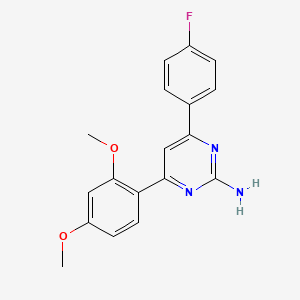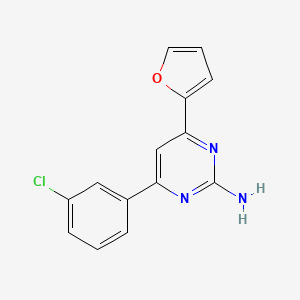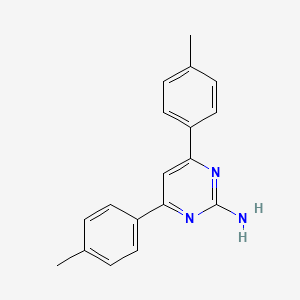
4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine (4-CPFP) is a synthetic compound that has been studied extensively for its potential applications in scientific research. 4-CPFP is a member of the pyrimidin-2-amine family, which is a class of compounds that are typically used as research tools to study the biochemical and physiological effects of various compounds on biological systems. 4-CPFP has been studied for its ability to interact with proteins, enzymes, and other biological molecules and is used as a research tool to study the effects of various compounds on biological systems.
作用機序
4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has been studied for its ability to interact with proteins, enzymes, and other biological molecules. Specifically, 4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has been shown to bind to certain enzymes, such as cytochrome P450 and monoamine oxidase, and to inhibit their activity. 4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has also been shown to bind to certain proteins, such as G-protein coupled receptors and tyrosine kinases, and to modulate their activity. Additionally, 4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has been shown to interact with certain DNA sequences and to modulate gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine have been studied extensively. 4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has been shown to modulate the activity of certain enzymes, proteins, and other biological molecules, which can lead to a variety of effects in the body. For example, 4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates, proteins, and lipids. In addition, 4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has been shown to modulate the activity of certain hormones, such as testosterone and progesterone, and to modulate the expression of certain genes.
実験室実験の利点と制限
The use of 4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine as a research tool has several advantages. One advantage is that 4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is a synthetic compound that is relatively easy to synthesize in the laboratory. Additionally, 4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has been shown to interact with a variety of proteins, enzymes, and other biological molecules, making it a versatile research tool. However, there are some limitations to the use of 4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine as a research tool. For example, 4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has been shown to have certain toxic effects in some studies, and it is important to consider these potential toxic effects when using 4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine in laboratory experiments.
将来の方向性
The potential applications of 4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine as a research tool are vast and varied. Some potential future directions for research include the use of 4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine to study the effects of various drugs on the body, as well as the effects of various environmental pollutants on the body. Additionally, 4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine could be used to study the effects of various hormones, such as testosterone and progesterone, on the body. Furthermore, 4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine could be used to study the effects of various enzymes on the body, such as those involved in the metabolism of carbohydrates, proteins, and lipids. Finally, 4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine could be used to study the effects of various DNA sequences on gene expression.
合成法
The synthesis of 4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is achieved through a multi-step process that involves the use of several different chemical reagents. The first step involves the use of 3-chlorophenol, which is reacted with 4-fluorophenol in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide, to form the desired product. The second step involves the use of a reducing agent, such as sodium borohydride, to reduce the 4-fluorophenol to 4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine. This reaction is typically carried out in a solvent, such as ethanol or methanol.
科学的研究の応用
4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is a useful research tool for studying the biochemical and physiological effects of various compounds on biological systems. It has been used to study the effects of various drugs on the body, as well as the effects of various environmental pollutants on the body. 4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has also been used to study the effects of various hormones, such as testosterone and progesterone, on the body. In addition, 4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has been used to study the effects of various enzymes on the body, such as those involved in the metabolism of carbohydrates, proteins, and lipids.
特性
IUPAC Name |
4-(3-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3/c17-12-3-1-2-11(8-12)15-9-14(20-16(19)21-15)10-4-6-13(18)7-5-10/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHPMKNFZIVPQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














